N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C23H26N6 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is 386.22189485 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
The pyrazolo[3,4-d]pyrimidine scaffold has been explored as a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules based on this scaffold, including our compound of interest. These molecules exhibit novel CDK2 (cyclin-dependent kinase 2) inhibitory activity. CDK2 is crucial for cell cycle regulation, and inhibiting it selectively impacts tumor cells. Notably, the synthesized compounds demonstrated potent cytotoxic effects against cancer cell lines, particularly MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Compound 14 and 15 emerged as the most effective against these cell lines .
Bicyclic Systems in Medicinal Chemistry
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold represents a bicyclic [6 + 6] system. Such systems have garnered interest due to their unique properties and potential applications. Researchers have explored the chemistry and biological significance of these bicyclic pyrimidines. Investigating their pharmacological properties could lead to novel drug candidates .
Anti-Inflammatory Activity
Polysubstituted pyrimidines, including those with various substituents at position-5, have been studied for their anti-inflammatory potential. While specific data on our compound is limited, understanding its effects on immune-induced nitric oxide (NO) production could provide valuable insights into its anti-inflammatory properties .
Enzymatic Inhibition and Dual Activity
Compound 14, which displayed potent dual activity against cancer cell lines and CDK2, warrants further investigation. It not only inhibits cell proliferation but also alters cell cycle progression and induces apoptosis. Enzymatic inhibitory activity against CDK2/cyclin A2 was observed, making it a promising candidate for targeted therapies .
properties
IUPAC Name |
6-N-butyl-6-N-methyl-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-4-5-15-28(3)23-26-21(25-18-13-11-17(2)12-14-18)20-16-24-29(22(20)27-23)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXQHYOAFAXQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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